molecular formula C10H12N2O2 B8750768 1-Nitro-5,6,7,8-tetrahydronaphthalen-2-amine

1-Nitro-5,6,7,8-tetrahydronaphthalen-2-amine

Cat. No.: B8750768
M. Wt: 192.21 g/mol
InChI Key: LRMUIAIDAOVRMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Nitro-5,6,7,8-tetrahydronaphthalen-2-amine is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

1-nitro-5,6,7,8-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C10H12N2O2/c11-9-6-5-7-3-1-2-4-8(7)10(9)12(13)14/h5-6H,1-4,11H2

InChI Key

LRMUIAIDAOVRMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2[N+](=O)[O-])N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of acetamide 168 (835 mg, 4.4 mmol) in 6 M HCl (50 mL) was stirred at 100° C. for 16 h. The suspension was cooled to 20° C., diluted with water (50 mL) and the pH adjusted to 8 with dilute aqueous NH3 solution. The mixture was extracted with DCM (3×50 mL), the combined organic fraction dried and the solvent evaporated. The residue was purified by chromatography, eluting with 20% EtOAc/pet. ether, to give amine 169 (755 mg, 56%) as an orange solid: mp (EtOAc/pet. ether) 76-78° C.; 1H NMR δ 6.98 (d, J=8.4 Hz, 1H, H-4), 6.58 (d, J=8.4 Hz, 1H, H-3), 4.73 (br s, 2H, NH2), 2.76-2.81 (m, 2H, CH2), 2.65-2.69 (m, 2H, CH2), 1.69-1.78 (m, 2H, CH2). Anal. calcd for C10H12N2O2: C, 62.5; H, 6.3; N, 14.6. Found: C, 62.8; H, 6.1; N, 14.6%.
Quantity
835 mg
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Yield
56%

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